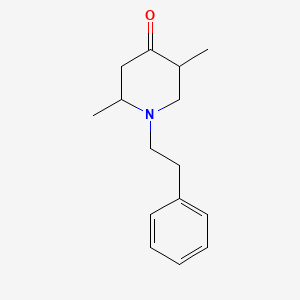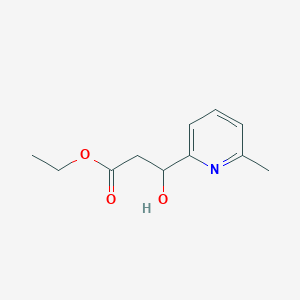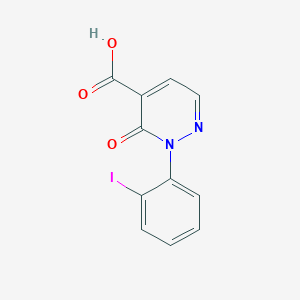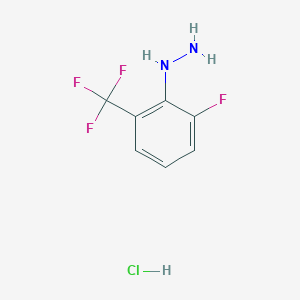
(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6ClF4N2 It is a derivative of hydrazine, characterized by the presence of both fluoro and trifluoromethyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of ethanol. The reaction is carried out under reflux conditions at approximately 85°C . The resulting hydrazone is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Applications De Recherche Scientifique
(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
- (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Comparison: (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from similar compounds. For example, the presence of the fluoro group at the 2-position and the trifluoromethyl group at the 6-position can enhance its stability and reactivity compared to other isomers.
Propriétés
Formule moléculaire |
C7H7ClF4N2 |
|---|---|
Poids moléculaire |
230.59 g/mol |
Nom IUPAC |
[2-fluoro-6-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-3-1-2-4(6(5)13-12)7(9,10)11;/h1-3,13H,12H2;1H |
Clé InChI |
BHGCDSXUIUHTLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)NN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)
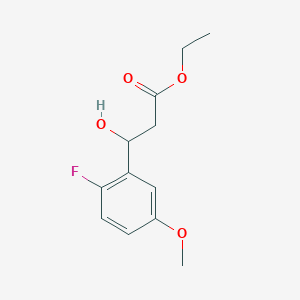

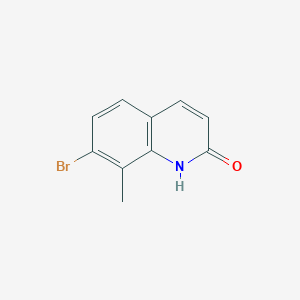

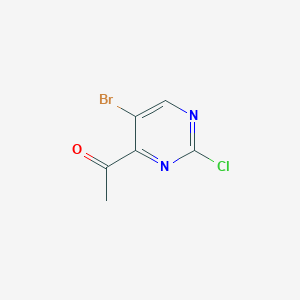

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)
